molecular formula C18H21N5 B14174292 (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine

Cat. No.: B14174292
M. Wt: 307.4 g/mol
InChI Key: YSPSDDRUKJMGTC-ZHACJKMWSA-N
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Description

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a purine base substituted with a benzyl group and an ethenamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the ethenamine group through a condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenamine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or purine moieties, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced ethenamine derivatives.

    Substitution: Substituted purine or benzyl derivatives.

Scientific Research Applications

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-dimethylethenamine: Similar structure but with dimethyl substitution instead of diethyl.

    (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylpropylamine: Similar structure but with a propylamine group instead of ethenamine.

    (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylbutylamine: Similar structure but with a butylamine group instead of ethenamine.

Uniqueness

(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is unique due to its specific combination of a purine base, benzyl group, and ethenamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine

InChI

InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+

InChI Key

YSPSDDRUKJMGTC-ZHACJKMWSA-N

Isomeric SMILES

CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Canonical SMILES

CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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